molecular formula C10H14N2O B1271009 2-amino-N-propylbenzamide CAS No. 56814-10-9

2-amino-N-propylbenzamide

Cat. No.: B1271009
CAS No.: 56814-10-9
M. Wt: 178.23 g/mol
InChI Key: XFIFLMUVUBNJEY-UHFFFAOYSA-N
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Description

2-Amino-N-propylbenzamide: is an organic compound with the molecular formula C10H14N2O It is a derivative of benzamide, where the amide nitrogen is substituted with a propyl group, and the benzene ring is substituted with an amino group at the second position

Mechanism of Action

Target of Action

The primary target of 2-amino-N-propylbenzamide is the histone deacetylase (HDAC) and breakpoint cluster Abl (Bcr-Abl) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. Bcr-Abl is an abnormal tyrosine kinase that is the hallmark of chronic myeloid leukemia.

Mode of Action

This compound interacts with its targets by inhibiting their activity. It has been shown to have inhibitory activity against both Bcr-Abl and HDAC1 . By inhibiting these targets, the compound can disrupt the normal functioning of the cell, leading to various downstream effects.

Biochemical Pathways

The inhibition of HDAC and Bcr-Abl by this compound affects several biochemical pathways. HDAC inhibition can lead to an increase in acetylation of histones, thereby affecting gene expression. On the other hand, Bcr-Abl inhibition can disrupt the signaling pathways that promote cell proliferation and survival .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on HDAC and Bcr-Abl. By inhibiting these targets, the compound can affect gene expression and disrupt cell signaling pathways, potentially leading to cell death .

Biochemical Analysis

Biochemical Properties

2-amino-N-propylbenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with polyamines, which are small organic polycations essential for cell proliferation and survival . Polyamines modulate multiple biochemical activities, including nucleic acid and protein synthesis as well as cell signaling. This compound is known to inhibit the activity of certain enzymes involved in polyamine metabolism, such as ornithine decarboxylase, which is a key enzyme in polyamine biosynthesis . This inhibition leads to a decrease in polyamine levels, affecting various cellular processes.

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the uptake of polyamines by affecting the polyamine transport system in mammalian cells . This inhibition can lead to changes in cell proliferation, survival, and apoptosis. Additionally, this compound has been observed to impact gene expression by altering the levels of specific transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It exerts its effects by binding to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, this compound binds to ornithine decarboxylase, inhibiting its activity and reducing polyamine biosynthesis . This binding interaction is crucial for its role in modulating polyamine levels and affecting cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell proliferation and apoptosis rates.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate polyamine levels effectively . At high doses, this compound can cause toxic or adverse effects, including liver and kidney damage . These threshold effects highlight the importance of careful dosage control in experimental settings to avoid potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic reactions that convert it into various metabolites . These metabolic reactions can affect the levels of polyamines and other metabolites in the body, influencing overall metabolic flux and cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can accumulate in specific cellular compartments, affecting its localization and activity. The distribution of the compound within tissues can also influence its overall effects on cellular function and metabolism.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is known to localize in specific cellular compartments, such as the endoplasmic reticulum and Golgi apparatus . This localization is mediated by targeting signals and post-translational modifications that direct this compound to these compartments. The subcellular localization of the compound can influence its interactions with other biomolecules and its overall effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-propylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with benzamide and propylamine.

    Reaction: The benzamide is reacted with propylamine in the presence of a suitable catalyst, such as triethylamine, and a solvent like tetrahydrofuran (THF).

    Conditions: The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.

    Optimization of Reaction Parameters: Parameters such as temperature, pressure, and catalyst concentration are optimized to maximize yield and purity.

    Automated Purification Systems: Industrial processes often use automated systems for purification to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amines derived from the reduction of the carbonyl group.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

2-Amino-N-propylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: The compound is explored for its use in the synthesis of novel materials with specific properties.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is investigated for its potential use in the production of polymers and other industrial chemicals.

Comparison with Similar Compounds

2-Amino-N-propylbenzamide can be compared with other similar compounds, such as:

    2-Amino-N-methylbenzamide: Similar structure but with a methyl group instead of a propyl group.

    2-Amino-N-ethylbenzamide: Similar structure but with an ethyl group instead of a propyl group.

    2-Amino-N-butylbenzamide: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-amino-N-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h3-6H,2,7,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIFLMUVUBNJEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364711
Record name 2-amino-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56814-10-9
Record name 2-amino-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

(2-Propylcarbamoyl-phenyl)-carbamic acid tert-butyl ester (0.570 g, 0.00205 mol) was dissolved in Methylene chloride (5.0 mL, 0.078 mol) and Trifluoroacetic Acid (3.0 mL, 0.039 mol) was added to the mixture. The reaction was allowed to stir overnight at room temperature. The reaction mixture was reduced under nitrogen and the crude product (360 mg, 99%) was used in subsequent chemistry without further purification. The excess TFA will be neutralized in the next synthetic step. LC/MS (ESI): 179.24.
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 32.6 g of isatoic anhydride in 150 ml of isopropyl alcohol was added 25 ml of n-propylamine portionwise as the reaction was exothermic. Evaporation of the solution gave 30 g of 2-amino-N-propylbenzamide as colorless crystals, mp 100°-102° C. To a stirred solution of 25.0 g of 2-amino-N-propylbenzamide in 300 ml of tetrahydrofuran was added 22.9 g of benzoylisothiocyanate over 10 minutes. After 2 hours the mixture was diluted with 100 ml of ether and was filtered to give 30.7 g of 2-[[benzoylamino)thioxomethyl]amino]-N-propylbenzamide, mp 172°-174° C. Then, to a solution of 10.2 g of 2-[[benzoylamino)thioxomethyl]amino]-N-propylbenzamide in 100 ml of dichloromethane was added 30 ml of 1N sodium hydroxide to form a two-phase mixture, and to this was added 20 ml of iodomethane and then 4 drops of benzyltrimethylammonium hydroxide solution. After stirring for 3 hours, the organic phase was separated and dried over anhydrous sodium sulfate. Filtration and evaporation of the filtrate gave 9.4 g of N-benzoyl-N'-(2-propylaminocarbonylphenyl)carbamimidothioic acid, methyl ester, mp 86°-89° C. To a solution of 7.10 g of this compound in 300 ml of anhydrous dioxane was added 1.45 g of 60% sodium hydride in mineral oil suspension and the mixture was refluxed for 5 hours. The reaction mixture was then poured into 1.5 liter of water and made acidic with hydrochloric acid. The crystals that formed were collected and recrystallized from ethyl acetate-hexane to give N-(3,4-dihydro-3-propyl-4oxo-2-quinazolinyl)benzamide as colorless crystals, mp 133°-135° C.
Quantity
32.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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